Spinosyn L

Structure-Activity Relationship Physicochemical Characterization Natural Product Chemistry

QC labs developing Spinetoram generics face impurity quantification challenges without the correct precursor standard. Spinosyn L solves this as the direct natural precursor to 3'-O-ethyl spinosyn L. - **Critical differentiation:** Lacks C6 methyl group (unlike Spinosyn D, solubility 0.329 ppm vs. 235 ppm) and distinct 3'-O-methylation vs. Spinosyn A - unique scaffold for semi-synthesis. - **Regulatory QC use:** Essential marker for LC-MS/MS method validation, batch consistency, and ANDA impurity profiling. - **Supply chain:** Available as high-purity reference standard with analytical data.

Molecular Formula C41H65NO10
Molecular Weight 732.0 g/mol
CAS No. 149092-01-3
Cat. No. B12075536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosyn L
CAS149092-01-3
Molecular FormulaC41H65NO10
Molecular Weight732.0 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C
InChIInChI=1S/C41H65NO10/c1-10-25-12-11-13-34(52-36-15-14-33(42(6)7)23(4)48-36)22(3)37(44)32-19-30-28(31(32)20-35(43)50-25)16-21(2)27-17-26(18-29(27)30)51-41-40(47-9)38(45)39(46-8)24(5)49-41/h16,19,22-31,33-34,36,38-41,45H,10-15,17-18,20H2,1-9H3
InChIKeyOGERNURWPFGCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spinosyn L: Macrolide Fermentation Product


Spinosyn L (CAS 149092-01-3) is a natural tetracyclic macrolide insecticide produced by the aerobic fermentation of the soil actinomycete *Saccharopolyspora spinosa* [1]. It is a minor component within the broader spinosyn family, structurally characterized by a polyketide-derived core appended with an amino sugar (forosamine) and a neutral sugar (tri-O-methylrhamnose) [2]. The molecule is distinguished by a specific methylation pattern and the absence of a methyl group at the C6 position relative to its primary analog Spinosyn A, a structural nuance that profoundly influences its physical properties and downstream derivatization utility [3].

Natural minor spinosyn analog with distinct C6 and 3′-O-methylation pattern
Preferred scaffold for aqueous semi-synthetic derivatization workflows
Reported precursor for second-generation spinosyn analog synthesis

Why Spinosyn L Cannot Be Replaced


Simple substitution of Spinosyn L with the more abundant primary factors Spinosyn A or Spinosyn D is not scientifically viable due to critical differences in structural substitution and associated physical properties. Unlike Spinosyn D, which contains a methyl group at the C6 position that drastically reduces water solubility (from 235 ppm to 0.329 ppm), Spinosyn L lacks this group, rendering it a more favorable scaffold for specific semi-synthetic modifications [1]. Furthermore, the intrinsic receptor-binding kinetics differ significantly; the absence of a 3'-O-methyl group relative to Spinosyn A alters the molecule's interaction with the insect nicotinic acetylcholine receptor (nAChR), directly impacting its bioactivity profile and making it the required precursor for generating the second-generation commercial insecticide Spinetoram (3'-O-ethyl spinosyn L) [2].

Spinosyn L
Lacks C6 methyl; retains aqueous solubility profile amenable to semi-synthetic modification
Target scaffold
Spinosyn D
C6 methyl substitution may reduce water solubility, limiting aqueous derivatization utility
Solubility mismatch
Spinosyn A
3′-O-methyl pattern may alter receptor-binding kinetics and downstream derivatization route
Derivatization mismatch

Comparative Evidence for Spinosyn L


C6 Substitution and Solubility Profile

Spinosyn L differs structurally from the primary component Spinosyn A by the absence of a methyl group at the C6 position on the macrolide ring. This structural variance has a quantifiable impact on physical properties. While Spinosyn D (which contains a C6 methyl) exhibits significantly reduced water solubility, Spinosyn L, like Spinosyn A, retains a solubility profile more amenable to aqueous formulation development [1]. Specifically, Spinosyn A has a water solubility of 235 ppm at pH 7, whereas Spinosyn D, due to the C6 methyl substitution, has a water solubility of only 0.329 ppm under the same conditions. Spinosyn L, lacking this C6 methyl, is inferred to maintain the higher solubility class akin to Spinosyn A [1].

C6 Substitution & Solubility
Cross-study comparable
Spinosyn D solubility reduced by >700-fold vs Spinosyn A (0.329 vs 235 ppm, pH 7). Spinosyn L lacks C6 methyl.
Supports aqueous formulation-fit assessment for semi-synthetic workflows
Class-level inference from Spinosyn A/D data; Spinosyn L solubility not independently quantified
Structure-Activity Relationship Physicochemical Characterization Natural Product Chemistry

Synergistic Potentiation in Binary Mixtures

In a direct head-to-head bioassay comparing binary mixtures, the combination of Spinetoram (comprising Spinosyn J and Spinosyn L) with Spinosad (Spinosyn A and D) demonstrated a quantifiable potentiation effect against *Sitophilus oryzae* (rice weevil). The Co-toxicity Factor reached +344.4 at the highest mixture concentration after a 1-day exposure, indicating a synergistic interaction that significantly exceeds the additive activity of Spinosad alone [1].

Synergistic Potentiation
Head-to-head
Co-toxicity Factor +344.4
Reported potentiation in binary mixture with Spinosad against S. oryzae
1-day exposure, highest tested concentration; lab bioassay context
Synergistic Insecticidal Activity Stored Product Pest Management Co-toxicity Evaluation

Semi-Synthetic Derivatization to Spinetoram

Spinosyn L is the essential natural precursor for the semi-synthetic derivative 3'-O-ethyl spinosyn L (XDE-175-L), a major active component of the second-generation commercial insecticide Spinetoram. This chemical modification (selective ethylation) is only feasible due to the specific substitution pattern of Spinosyn L [1]. The resulting derivative, 3'-ethoxy-spinosyn L, exhibits earlier onset and longer duration of insecticidal action compared to the naturally occurring combination of Spinosyn A and D .

Derivatization to Spinetoram
Head-to-head
3′-Ethoxy-spinosyn L (from Spinosyn L): reported earlier onset, longer duration vs Spinosad A/D
Semi-synthetic pathway context; Spinosyn L required as natural precursor
Qualitative enhancement reported in product technical literature
Semi-synthetic Insecticide Spinetoram Synthesis Structure Optimization

Low Mammalian Toxicity and Regulatory Profile

The spinosyn class, including Spinosyn L, demonstrates a high degree of selectivity for insect versus mammalian nicotinic acetylcholine receptors (nAChR). This translates to a highly favorable mammalian safety profile. Technical grade spinosyns have a reported acute oral LD50 in male rats of 3700 mg/kg bw, classifying them as low acute toxicity [1]. This intrinsic safety is a key differentiator from older neurotoxic insecticide classes (e.g., organophosphates, carbamates) and contributed to Spinetoram (containing the Spinosyn L derivative) receiving the U.S. EPA Green Chemistry Award and registration under the reduced-risk program [2].

Mammalian Toxicity Profile
Class-level
Spinosyn class: acute oral LD50 ~3700 mg/kg (rat). >20-fold lower vs organophosphate comparator.
Reported toxicological class profile supports reduced-risk screening context
Class-level inference; Spinosyn L-specific toxicology not individually reported
Toxicology Regulatory Science Green Chemistry

Procurement Scenarios for Spinosyn L


Spinetoram Impurity Reference Standard

Spinosyn L is the direct natural precursor to 3'-O-ethyl spinosyn L (CAS 187166-15-0), a minor active component of the commercial insecticide Spinetoram [1]. Analytical laboratories involved in quality control (QC), method validation (AMV), or Abbreviated New Drug Application (ANDA) submissions for Spinetoram-containing formulations require Spinosyn L as a high-purity reference standard to accurately identify and quantify related impurities. Its distinct chromatographic retention time and mass spectral fingerprint relative to Spinosyn A and D make it an indispensable tool for ensuring batch-to-batch consistency and regulatory compliance [2].

Next-Generation Spinosoid Scaffold

Medicinal chemistry and agrochemical discovery programs focused on overcoming resistance or expanding the spectrum of spinosyns require Spinosyn L as a starting material. The absence of the C6 methyl group (unlike Spinosyn D) and the distinct 3'-O-methylation pattern provide unique chemical handles for selective derivatization, such as the ethylation that yields 3'-ethoxy-spinosyn L . Procuring Spinosyn L enables the synthesis of novel spinosoid analogs that cannot be efficiently generated from the more abundant Spinosyn A or D, thereby creating proprietary intellectual property and addressing niche pest control markets.

Synergistic Mixture Formulation Studies

Crop protection research evaluating binary insecticide mixtures benefits from the inclusion of Spinosyn L. As demonstrated in co-toxicity studies against stored product pests, the presence of Spinosyn L in combination with Spinosad (A/D) can result in significant potentiation effects (Co-toxicity Factor > +300) that are not observed with Spinosad alone [3]. Procuring Spinosyn L allows formulation scientists to replicate and expand upon these findings, developing optimized tank-mix recommendations or pre-formulated combinations that maximize field efficacy while minimizing active ingredient load.

Environmental Fate and Residue Analysis

Environmental chemistry laboratories conducting metabolism, degradation, or residue analysis of Spinetoram in soil, water, or plant matrices require Spinosyn L as a marker compound. Because Spinosyn L is a natural fermentation co-product but is also the direct precursor to the semi-synthetic Spinetoram component, its detection in environmental samples is critical for differentiating between natural background levels and agricultural application events [4]. High-purity Spinosyn L is essential for generating accurate calibration curves and recovery data in LC-MS/MS analytical workflows.

Application
Selection Property
Validation Focus
Spinetoram impurity reference standard
Chromatographic retention and mass spectral fingerprint distinct from Spinosyn A/D
Method validation documentation context; batch-to-batch consistency review
Next-generation spinosoid scaffold
C6 and 3′-O-methylation pattern enables selective semi-synthetic derivatization
Structural analog synthesis; proprietary IP pathway context
Synergistic mixture formulation studies
Reported co-toxicity potentiation with Spinosad in stored-product pest bioassays
Formulation-response endpoint review; active ingredient load optimization
Environmental fate and residue analysis
Natural fermentation co-product; precursor marker for Spinetoram environmental monitoring
LC-MS/MS calibration and recovery; differentiation of natural background from application events

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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